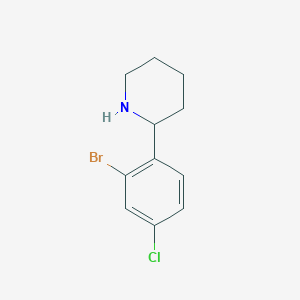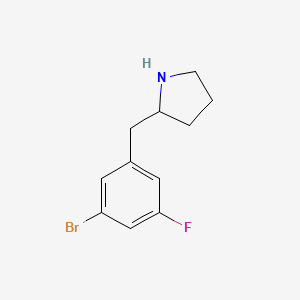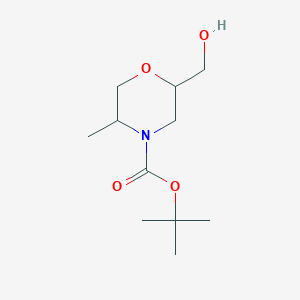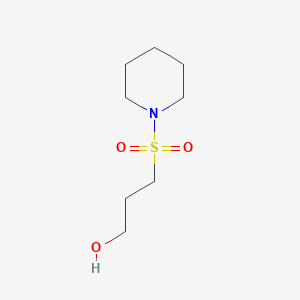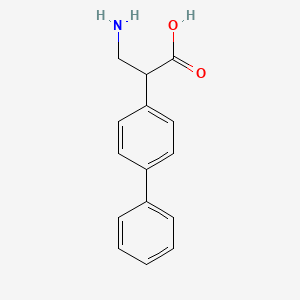
1-(2-Bromo-6-methylphenyl)methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-6-methylphenyl)methanaminehydrochloride is an organic compound with the molecular formula C8H11BrClN. It is a derivative of methanamine, where the amine group is substituted with a 2-bromo-6-methylphenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-6-methylphenyl)methanaminehydrochloride can be synthesized through several methods. One common approach involves the bromination of 2-methylphenylmethanamine, followed by the formation of the hydrochloride salt. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of automated systems ensures consistent product quality and yield. The final product is purified through crystallization or recrystallization techniques to obtain the hydrochloride salt in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-6-methylphenyl)methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solvents.
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed:
Substitution: Formation of 2-methylphenylmethanamine derivatives.
Oxidation: Formation of 2-bromo-6-methylbenzaldehyde or 2-bromo-6-methylbenzoic acid.
Reduction: Formation of 2-bromo-6-methylphenylmethanamine.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-6-methylphenyl)methanaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-6-methylphenyl)methanaminehydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Bromo-6-chlorophenyl)methanaminehydrochloride
- 1-(2-Bromo-4-methylphenyl)methanaminehydrochloride
- 1-(2-Bromo-6-ethylphenyl)methanaminehydrochloride
Uniqueness: 1-(2-Bromo-6-methylphenyl)methanaminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups on the phenyl ring influences its reactivity and interactions with other molecules, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C8H11BrClN |
|---|---|
Molekulargewicht |
236.53 g/mol |
IUPAC-Name |
(2-bromo-6-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-3-2-4-8(9)7(6)5-10;/h2-4H,5,10H2,1H3;1H |
InChI-Schlüssel |
BUCYQBOEIHNWAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Br)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


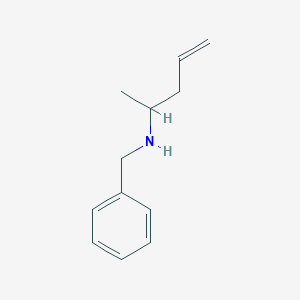
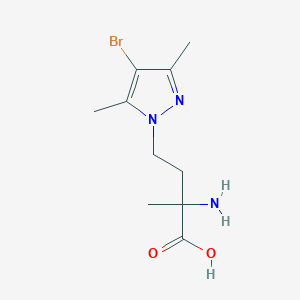
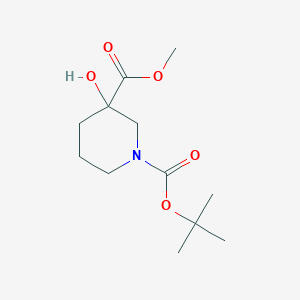

![4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13549816.png)

![Tert-butyl3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13549823.png)
![Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13549824.png)
